molecular formula C7H9Br2N B2887808 4-(2-Bromoethyl)pyridine hydrobromide CAS No. 120277-01-2

4-(2-Bromoethyl)pyridine hydrobromide

Cat. No. B2887808
M. Wt: 266.964
InChI Key: LSZGISUYWRVVJL-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)pyridine hydrobromide is a unique chemical compound with the molecular formula C7H9Br2N . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 4-(2-Bromoethyl)pyridine hydrobromide involves its reaction with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines . Another synthesis method involves the use of phosphorus tribromide in chloroform at 45°C .


Molecular Structure Analysis

The molecular weight of 4-(2-Bromoethyl)pyridine hydrobromide is 266.96 . Its InChI code is 1S/C7H8BrN.BrH/c8-4-1-7-2-5-9-6-3-7;/h2-3,5-6H,1,4H2;1H and the InChI key is LSZGISUYWRVVJL-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-(2-Bromoethyl)pyridine hydrobromide is a substituted pyridine that reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines . It can also be used in the preparation of various benzoxazine derivatives .

Scientific Research Applications

Polymer Synthesis

4-(2-Bromoethyl)pyridine hydrobromide is utilized in the synthesis of hyperbranched polyelectrolytes. Researchers Monmoton et al. (2008) demonstrated the poly(N-alkylation) of monomers derived from this compound to create new hyperbranched polyelectrolytes, providing insights into their structures and properties using NMR spectroscopy (Monmoton et al., 2008).

Organic Synthesis

The compound plays a role in the synthesis of various organic molecules. For instance, Li Hong-ying (2012) used a derivative of 4-(2-Bromoethyl)pyridine hydrobromide in water to synthesize 2-pyridylimidazo pyridines. This process highlights the compound's utility in facilitating reactions under mild conditions and its environmental friendliness (Li Hong-ying, 2012).

Material Modification

In material science, 4-(2-Bromoethyl)pyridine hydrobromide is used for modifying the functional groups on materials. Sahiner and Yasar (2013) explored its application in modifying poly(4-vinyl pyridine) particles, which then exhibited antimicrobial properties and enhanced absorption capacities, demonstrating the compound's role in enhancing material functionality (Sahiner & Yasar, 2013).

Catalytic Applications

This chemical is also significant in catalysis. S. I. Ali et al. (1999) described its use as a catalyst in the aziridination of olefins, showcasing its effectiveness in producing aziridines from various olefins (S. I. Ali, M. Nikalje, & A. Sudalai, 1999).

Analytical Chemistry

In analytical chemistry, its derivatives are used in the study of acidic properties of materials. Connell and Dumesic (1987) employed pyridine adsorption on silica doped with various cations, including derivatives of 4-(2-Bromoethyl)pyridine hydrobromide, to study the generation of Brønsted and Lewis acid sites (Connell & Dumesic, 1987).

Crystallography

Finally, in crystallography, its hydrobromides are investigated to understand molecular structures. Ryzhakov et al. (2017) elucidated the structures of hydrobromides of pyridine and quinoline N-oxides, including those derived from 4-(2-Bromoethyl)pyridine hydrobromide (Ryzhakov et al., 2017).

Safety And Hazards

4-(2-Bromoethyl)pyridine hydrobromide is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-(2-bromoethyl)pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.BrH/c8-4-1-7-2-5-9-6-3-7;/h2-3,5-6H,1,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZGISUYWRVVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromoethyl)pyridine hydrobromide

CAS RN

120277-01-2
Record name 4-(2-bromoethyl)pyridine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
T Tabata - 1962 - open.library.ubc.ca
PART IA synthetic sequence leading to new and inaccessible 3, 4-, 5-trialkylated pyridines has been developed 3, 4-Dimethyl-5-cyanopyridine was converted to 3, 4-dimethyl-5-…
Number of citations: 3 open.library.ubc.ca

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